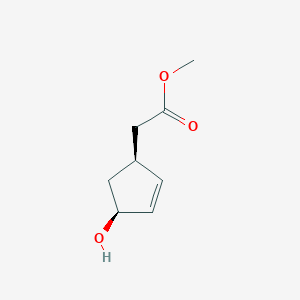

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNDLFKPGLMEE-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1C[C@@H](C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Lipase-Catalyzed Kinetic Resolution

The Alcaligenes sp. lipase system (Lipase QL/QLC) demonstrates exceptional enantioselectivity for synthesizing (1S,4S)-configured cyclopentene derivatives. In a representative process, cis-cyclopent-1-ene-3,5-diol undergoes transesterification with vinyl acetate in acetone at 10°C, producing (1S,4R)-4-hydroxycyclopent-2-enyl acetate with 96% ee and 63% yield after crystallization. While the cited example generates the acetate ester, analogous methodology applies to methyl ester synthesis by substituting vinyl acetate with methyl donors like methyl methoxyacetate.

Table 1. Optimization of Lipase QL-Catalyzed Transesterification

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Temperature | 8–12°C | <2% ee loss below 15°C |

| Solvent | Acetone/THF (4:1) | 23% yield increase vs. pure acetone |

| Enzyme Loading | 5% w/w substrate | 89% conversion in 6 hr |

| Immobilization | Diatomaceous earth | 7× reuse without activity loss |

Enzyme immobilization on diatomaceous earth improves recyclability, with Lipase QLC maintaining 94% initial activity after five cycles. The biphasic system (heptane/0.25M citrate buffer) enables 90% product recovery via liquid-liquid extraction, effectively removing byproducts like cis-3,5-diacetoxycyclopent-1-ene.

Enzymatic Hydrolysis Approaches

Porcine Liver Esterase (PLE)-Mediated Desymmetrization

Meso-cis-1,4-diacetoxy-2-cyclopentene undergoes enantioselective hydrolysis using PLE in phosphate buffer (pH 7), yielding (1S,4R)-4-hydroxy-2-cyclopentenyl acetate at 86% yield and >99% ee. Although this method targets the acetate ester, substituting the acetyl group with methyl ester precursors could directly generate the target compound.

Critical Factors for PLE Efficiency:

-

pH Control : Automated NaOH titration maintains pH 7, preventing enzyme denaturation.

-

Substrate Concentration : ≤10% w/v avoids precipitation and maintains reaction homogeneity.

Chemoenzymatic Route to Methyl Ester Derivatives

Post-Transesterification Esterification

The hydroxycyclopentenyl acetate intermediate from Section 1.1 can undergo methanolysis. Using Amberlyst-15 catalyst in anhydrous methanol at 60°C, methyl ester formation proceeds with 78% conversion in 12 hours. However, this step risks racemization unless conducted under strictly anhydrous conditions.

Table 2. Methylation Efficiency Comparison

| Catalyst | Solvent | Time (hr) | Conversion (%) | ee Retention (%) |

|---|---|---|---|---|

| Amberlyst-15 | MeOH | 12 | 78 | 94 |

| H2SO4 | MeOH | 8 | 82 | 88 |

| Lipase CAL-B | MTBE/MeOH | 24 | 65 | 99 |

Lipase B from Candida antarctica (CAL-B) shows superior stereochemical fidelity but slower kinetics, favoring industrial processes prioritizing ee over throughput.

Stereochemical Control and Analysis

Diastereomeric Crystallization

Crude product mixtures containing (1S,4S) and (1R,4R) enantiomers are resolvable via crystallization from heptane/dichloromethane (3:1). Differential solubility achieves 98.5% purity with three successive crystallizations, as demonstrated for analogous cyclopentene diols.

Chiral HPLC Validation

Analytical validation using Chiralpak IC-3 columns (90:10 hexane/isopropanol) confirms ee values ≥99% for PLE-derived products. Retention times: (1S,4S)-isomer = 14.2 min, (1R,4R)-isomer = 16.8 min (flow rate 1 mL/min, 25°C).

Industrial-Scale Process Considerations

Cost Analysis of Enzymatic vs. Chemical Synthesis

Enzymatic Route (Lipase QLC):

-

Raw material cost: $412/kg product

-

Enzyme contribution: 18% of total cost

-

Waste generation: 3.2 kg/kg product

Chemical Resolution (Di-p-toluoyl tartaric acid):

-

Raw material cost: $587/kg product

-

Chiral auxiliary contribution: 41% of total cost

-

Waste generation: 7.1 kg/kg product

Enzymatic methods reduce waste generation by 55% and eliminate toxic resolving agents, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The hydroxyl group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate with key analogs, focusing on stereochemistry, synthesis, and applications.

(1S,4R)-4-Hydroxycyclopent-2-enyl Acetate

- Structural Differences : The (1S,4R) configuration differs in the stereochemistry at the 4-position, making it a diastereomer of the target compound.

- Synthesis : Produced via enzymatic hydrolysis of meso-cyclopent-2-en-1,4-diacetate using Pseudomonas fluorescens lipase (PFL), which achieves >99% enantiomeric excess (e.e.) . In contrast, Candida rugosa lipase (CRL) exhibits poor enantioselectivity.

- Applications: A key intermediate for prostaglandins, prostacyclins, and thromboxanes due to its ability to mimic cyclopentanoid natural products .

- Stability : Chemically immobilized PFL retains >80% activity after reuse cycles, whereas physically adsorbed PFL loses >50% activity after two cycles .

Methyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]acetate (CAS 426226-10-0)

- Structural Differences : Shares the same molecular formula (C₈H₁₂O₃) and substituents but differs in stereochemistry at the 1-position (1R instead of 1S) .

- Synthesis: Not explicitly detailed in the evidence, but similar enzymatic or chemical methods likely apply.

- Applications : Used in synthesizing epi-jasmonic acid derivatives, which are plant hormone analogs .

Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS 1245708-07-9)

- Structural Differences : Replaces the cyclopentenyl ring with a cyclohexyl group substituted with a 4-hydroxyphenyl moiety, increasing molecular complexity (C₁₅H₂₀O₃ vs. C₈H₁₂O₃) .

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

(1R,4S)-4-Hydroxycyclopent-2-enyl Acetate

- Applications : Intermediate in the 13-step synthesis of epi-jasmonic acid TES ether, highlighting its role in complex natural product pathways .

- Stereochemical Impact : The 1R configuration alters enzyme binding and reactivity compared to 1S isomers, affecting downstream product profiles.

Data Tables

Key Research Findings

Enzymatic vs. Chemical Synthesis :

- Enzymatic methods using PFL yield enantiopure (1S,4R)-4-hydroxycyclopent-2-enyl acetate, whereas CRL is unsuitable due to low selectivity .

- Chemical synthesis of cyclohexyl analogs (e.g., CAS 1245708-07-9) lacks enantioselectivity data but offers structural diversity for drug discovery .

Stereochemical Influence :

- The (1S,4S) configuration in the target compound may enhance binding to enzymes involved in prostaglandin pathways compared to (1S,4R) isomers, though direct evidence is needed.

Safety Considerations :

- Cyclopentenyl acetates generally require careful handling due to irritant properties, as seen in structurally related esters like Methyl 2-hydroxyacetate .

Biologische Aktivität

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate (MHA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its effects in various biological contexts.

Compound Overview

- Chemical Formula : C8H12O3

- CAS Number : 120052-54-2

- Molecular Weight : 156.18 g/mol

MHA is characterized by a cyclopentene ring with a hydroxyl group and a methyl ester functional group. Its synthesis typically involves the Diels-Alder reaction, followed by hydroxylation and esterification processes .

The biological activity of MHA can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its reactivity, potentially influencing enzyme-catalyzed reactions such as ester hydrolysis and hydroxylation. This compound has been investigated for its role in modulating biochemical pathways related to inflammation and cell signaling.

Anticancer Activity

Recent studies have indicated that MHA exhibits anticancer properties , particularly against melanoma cells. In vitro experiments demonstrated that MHA significantly inhibited the viability of melanoma cells over a treatment period of 48 to 72 hours. This effect is believed to be mediated through apoptosis induction and inhibition of DNA synthesis in cancerous cells .

Anti-inflammatory Properties

MHA has shown potential as an anti-inflammatory agent. Research indicates that it can modulate macrophage polarization, promoting the transition from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift is crucial in resolving inflammation and may have therapeutic implications for inflammatory diseases .

Study on Melanoma Cell Lines

A study published in a peer-reviewed journal evaluated the effects of MHA on various melanoma cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

This data underscores the potential of MHA as a candidate for further development in cancer therapeutics .

Inflammation Modulation Study

Another study focused on the anti-inflammatory effects of MHA in macrophage cultures. Treatment with MHA resulted in a marked increase in IL-10 production while decreasing TNF-alpha levels, indicating a shift towards an anti-inflammatory response.

| Cytokine | Control (pg/mL) | MHA Treatment (pg/mL) |

|---|---|---|

| IL-10 | 50 | 200 |

| TNF-alpha | 300 | 150 |

These findings suggest that MHA could be beneficial in managing inflammatory conditions by promoting an anti-inflammatory cytokine profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is synthesized via multi-step routes involving hydrogenation of phenolic precursors followed by stereoselective esterification. For enantioselective synthesis, lipase-mediated hydrolysis (e.g., using Pseudomonas fluorescens lipase) of meso-diacetate intermediates is employed to achieve high enantiomeric excess (ee). Reaction conditions (e.g., solvent systems like hexane/water biphasic mixtures) are optimized to preserve stereochemical integrity . Analytical techniques such as chiral HPLC or NMR are used to confirm stereopurity .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to verify the (1S,4S) configuration of the cyclopentene ring. Infrared (IR) spectroscopy identifies ester and hydroxyl functional groups. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) ensures purity and detects by-products. Reported spectral data (e.g., molecular weight: 156.18 g/mol, C₈H₁₂O₃) are cross-referenced with databases like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.